Cas no 15182-92-0 (4-[2-(Dimethylamino)ethoxy]benzaldehyde)

4-[2-(Dimethylamino)ethoxy]benzaldehyde is a versatile organic compound featuring a benzaldehyde core substituted with a dimethylaminoethoxy functional group. This structure imparts both aldehyde reactivity and tertiary amine properties, making it valuable in synthetic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The dimethylaminoethoxy moiety enhances solubility in polar solvents and can act as a directing group or intermediate in further functionalization. Its stability under mild conditions and compatibility with a range of reactions, such as reductive amination or nucleophilic additions, make it a useful building block for complex molecular architectures. The compound is typically handled under inert conditions to preserve its aldehyde functionality.
4-[2-(Dimethylamino)ethoxy]benzaldehyde structure
15182-92-0 structure
Product name:4-[2-(Dimethylamino)ethoxy]benzaldehyde
CAS No:15182-92-0
MF:C11H15NO2
MW:193.2423
MDL:MFCD07368978
CID:220185

4-[2-(Dimethylamino)ethoxy]benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(2-(Dimethylamino)ethoxy)benzaldehyde
    • CHEMBRDG-BB 4003884
    • AKOS BC-2175
    • TIMTEC-BB SBB010890
    • p-[2-(dimethylamino)ethoxy]benzaldehyde
    • 4-[2-(dimethylamino)ethoxy]benzaldehyde(SALTDATA: FREE)
    • Benzaldehyde, 4-[2-(diMethylaMino)ethoxy]-
    • 4-(2-Dimethylamino-ethoxy)-benzaldehyde
    • 4-[2-(DIMETHYLAMINO)ETHOXY]BENZALDEHYDE
    • 4-(2-Dimethylamino-aethoxy)-benzaldehyd
    • 4-[2-(Dimethylamino)Ethoxy]-Benzaldehyde
    • p-(2-(Dimethylamino)ethoxy)benzaldehyde
    • PubChem12557
    • BAS 08767032
    • CBOKAZFQZOQTOC-UHFFFAOYSA-N
    • SP093
    • SBB010890
    • STK803279
    • BBL030760
    • 4-(2-dimethylaminoethoxy)benzaldehyde
    • VZ28083
    • 4-(N,N-dimethylaminoethoxy)benzald
    • 4-[2-(Dimethylamino)ethoxy]benzaldehyde
    • MDL: MFCD07368978
    • Inchi: 1S/C11H15NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,7-8H2,1-2H3
    • InChI Key: CBOKAZFQZOQTOC-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 193.11000
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 163
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • Boiling Point: 310℃ at 760 mmHg
  • PSA: 29.54000
  • LogP: 1.43950

4-[2-(Dimethylamino)ethoxy]benzaldehyde Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material Identification: C Xi
  • HazardClass:IRRITANT

4-[2-(Dimethylamino)ethoxy]benzaldehyde Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-[2-(Dimethylamino)ethoxy]benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0641-250MG
4-[2-(dimethylamino)ethoxy]benzaldehyde
15182-92-0 95%
250MG
¥ 178.00 2023-04-05
OTAVAchemicals
7020681373-250MG
4-[2-(dimethylamino)ethoxy]benzaldehyde
15182-92-0 95%
250MG
$173 2023-07-06
Chemenu
CM249707-10g
4-(2-(Dimethylamino)ethoxy)benzaldehyde
15182-92-0 95+%
10g
$288 2022-06-12
TRC
B400228-100mg
4-[2-(Dimethylamino)ethoxy]benzaldehyde
15182-92-0
100mg
$ 51.00 2023-04-18
Chemenu
CM249707-5g
4-(2-(Dimethylamino)ethoxy)benzaldehyde
15182-92-0 95+%
5g
$192 2021-06-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D841227-1g
4-(2-(Dimethylamino)ethoxy)benzaldehyde
15182-92-0 97%
1g
574.20 2021-05-17
eNovation Chemicals LLC
D547334-1g
4-(2-(DiMethylaMino)ethoxy)benzaldehyde
15182-92-0 97%
1g
$170 2024-05-24
Enamine
EN300-39053-10.0g
4-[2-(dimethylamino)ethoxy]benzaldehyde
15182-92-0 95%
10g
$323.0 2023-05-05
Fluorochem
024416-5g
4-[2-(Dimethylamino)ethoxy]benzaldehyde
15182-92-0 95%
5g
£167.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0641-25G
4-[2-(dimethylamino)ethoxy]benzaldehyde
15182-92-0 95%
25g
¥ 3,630.00 2023-04-05

4-[2-(Dimethylamino)ethoxy]benzaldehyde Related Literature

Additional information on 4-[2-(Dimethylamino)ethoxy]benzaldehyde

Professional Introduction to Compound with CAS No. 15182-92-0 and Product Name: 4-[2-(Dimethylamino)ethoxy]benzaldehyde

4-[2-(Dimethylamino)ethoxy]benzaldehyde, identified by its CAS number 15182-92-0, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This aromatic aldehyde derivative features a unique structural framework that combines a benzaldehyde moiety with an N,N-dimethylamino ethoxy side chain, making it a versatile intermediate in the development of various bioactive molecules. The presence of both electron-donating and electron-withdrawing groups in its structure imparts distinct chemical properties that make it valuable for synthetic applications.

The compound’s molecular structure, characterized by a benzene ring substituted with an ethoxy group at the 4-position and a dimethylamino group at the 2-position of the adjacent ethyl chain, contributes to its reactivity and potential biological activity. This configuration allows for facile participation in nucleophilic addition reactions, making it a useful precursor in the synthesis of more complex molecules. In recent years, 4-[2-(Dimethylamino)ethoxy]benzaldehyde has garnered attention for its role in the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the compound’s utility as a building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential in generating derivatives with anti-inflammatory, anticancer, and antimicrobial properties. The dimethylamino group enhances lipophilicity, facilitating cellular uptake, while the aldehyde functionality provides a reactive site for further chemical modifications. These characteristics make it an attractive candidate for drug discovery programs.

One notable application of 4-[2-(Dimethylamino)ethoxy]benzaldehyde is in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Researchers have leveraged its structural features to develop molecules that selectively inhibit specific kinases involved in disease progression. By modifying the substituents on the benzaldehyde core, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of these derivatives. Such modifications are essential for achieving high selectivity and minimizing off-target effects.

The compound’s role extends beyond kinase inhibition; it has also been explored in the development of G protein-coupled receptor (GPCR) modulators. GPCRs are integral membrane proteins involved in signal transduction across cell membranes, making them key targets for therapeutic intervention. Derivatives of 4-[2-(Dimethylamino)ethoxy]benzaldehyde have shown promise in modulating GPCR activity, particularly those related to neurotransmitter and hormone receptors. This has opened up new avenues for treating neurological disorders and metabolic diseases.

In addition to its pharmaceutical applications, 4-[2-(Dimethylamino)ethoxy]benzaldehyde serves as a valuable tool in synthetic organic chemistry. Its reactivity allows for diverse functionalization strategies, enabling chemists to construct complex molecular architectures efficiently. The compound’s ability to undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, makes it particularly useful in constructing biaryl systems prevalent in many bioactive molecules.

Recent research has also explored the use of 4-[2-(Dimethylamino)ethoxy]benzaldehyde in photopharmacology—a emerging field that combines photoreactivity with drug design to achieve temporal control over drug action. By incorporating photoactivatable groups into drug candidates, researchers can induce drug release or activation upon exposure to light, offering precise therapeutic control. The aldehyde functionality of 4-[2-(Dimethylamino)ethoxy]benzaldehyde provides a handle for introducing such photoactivatable moieties, paving the way for innovative therapeutic approaches.

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde itself is well-documented and can be achieved through multiple routes depending on synthetic goals and scalability requirements. Common methods include nucleophilic substitution reactions on appropriately substituted benzaldehydes or condensation reactions involving dimethylamine derivatives. Advances in catalytic systems have further streamlined these processes, improving yields and reducing byproduct formation.

Economic considerations also play a crucial role in the industrial production of 4-[2-(Dimethylamino)ethoxy]benzaldehyde. Efficient synthetic routes not only enhance yield but also minimize waste generation, aligning with green chemistry principles. Companies investing in large-scale production must balance cost-effectiveness with environmental sustainability to ensure long-term viability.

The future prospects for 4-[2-(Dimethylamino)ethoxy]benzaldehyde are promising, with ongoing research exploring its potential applications in emerging fields such as epigenetics and gene therapy. Its structural versatility makes it an ideal candidate for developing novel therapeutics targeting complex diseases like cancer and neurodegenerative disorders. As computational methods improve, virtual screening approaches will likely identify new applications for this compound more rapidly than traditional experimental methods alone.

In conclusion,4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS No. 15182-92-0) represents a cornerstone molecule in modern pharmaceutical chemistry with broad utility across multiple therapeutic areas. Its unique structural features enable diverse synthetic manipulations while offering potential biological activity through modulation of key biological pathways. Continued innovation in drug discovery will undoubtedly expand its role as a critical intermediate in developing next-generation therapeutics.

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